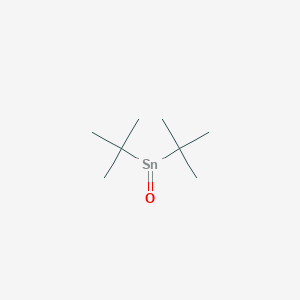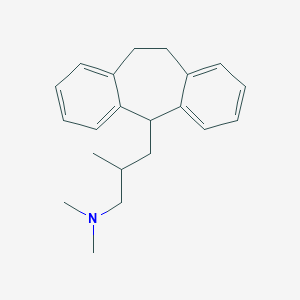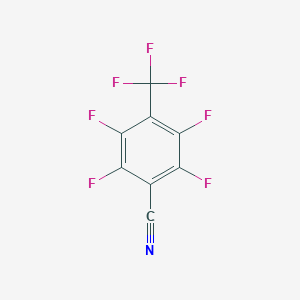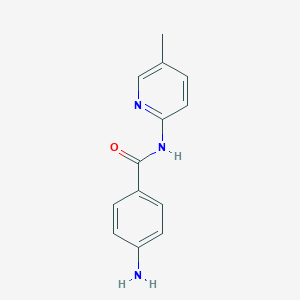
DI-T-Butyltin oxide
説明
DI-T-Butyltin oxide, also known as Dibutyltin oxide or Dibutyloxotin, is an organotin compound with the chemical formula (C4H9)2SnO . It is a colorless solid that, when pure, is insoluble in organic solvents . It is used as a reagent and a catalyst .
Synthesis Analysis
The synthesis of DI-T-Butyltin oxide can be achieved through the reaction of di-n-butyltin oxide with 4,5-dimethoxy-2-nitrobenzoic acid . This reaction yields a compound that crystallizes as a dicarboxylatotetraorganodistannoxane dimer . Experimental details for the preparation and the structural characterization are provided in the referenced paper .Molecular Structure Analysis
The structure of diorganotin oxides like DI-T-Butyltin oxide depends on the size of the organic groups . For smaller substituents, the materials are assumed to be polymeric with five-coordinate Sn centers and 3-coordinate oxide centers . The result is a net of interconnected four-membered Sn2O2 and eight-membered Sn4O4 rings .Chemical Reactions Analysis
DI-T-Butyltin oxide is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation (a specific type of sulfonation) of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .Physical And Chemical Properties Analysis
DI-T-Butyltin oxide is a colorless solid that, when pure, is insoluble in organic solvents . It has a molecular weight of 248.938 . It is used as a reagent and a catalyst .科学的研究の応用
Structural and Spectroscopic Analysis : Di-t-butyltin oxide forms isolated molecules with planar six-membered tin-oxygen rings, as analyzed through X-ray diffraction and vibrational spectroscopy (Puff, Schuh, Sievers, Wald, & Zimmer, 1984).
Formation of Hydroxid-Halogenid Compounds : This compound can react to form di-t-butyltin hydroxide halides, which display dimeric molecules and are characterized by hydrogen bonds (Puff, Hevendehl, Höfer, Reuter, & Schuh, 1985).
Hydrolysis Behavior and Structural Properties : Di-t-butyltin dichloride hydrolysis behaves differently compared to other dibutyltin dichlorides, leading to unique structural properties and easy conversion into other compounds (Chu & Murray, 1971).
Molecular Dynamics in Solution and Solid State : Di-tert-butyltin oxide reacts with various compounds to form mixed distannoxanes with dimeric nature, exhibiting different structural dynamics in solution and solid state (Dakternieks, Jurkschat, van Dreumel, & Tiekink, 1997).
Catalysis in Hydrolysis of Triacylglycerides : It has been used as a catalyst in the hydrolysis of triacylglycerides, demonstrating significant activity at mild temperatures and pressures (da Silva, Mendes, Brito, Meneghetti, & Meneghetti, 2016).
Antitumor Activity : Various di-n-butyltin compounds, including di-t-butyltin oxide derivatives, have been studied for their antitumor activities in vitro, showing potential as antitumor agents (Zhao, Shang, Xu, Zhang, & Xiang, 2014).
Synthesis and Characterization of Organometallic Compounds : Di-t-butyltin oxide has been involved in the synthesis and characterization of various organometallic compounds, exhibiting unique chemical properties and structures (Gielen, Meunier-Piret, Biesemans, Willem, & Khloufi, 1992).
Safety And Hazards
DI-T-Butyltin oxide may cause immediate or delayed severe eye irritation . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of dust or particulates will irritate the respiratory tract . It is recommended to avoid dust formation, use only under a chemical fume hood, and not to breathe dust, vapor, mist, or gas .
特性
IUPAC Name |
ditert-butyl(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMHNNOARAEXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Sn](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315384 | |
| Record name | Di-tert-butylstannanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-T-Butyltin oxide | |
CAS RN |
19140-19-3 | |
| Record name | NSC294252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-tert-butylstannanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)